3-(4-Bromophenyl)tetrahydrofuran-3-amine

Lipophilicity Drug-likeness Permeability

3-(4-Bromophenyl)tetrahydrofuran-3-amine (CAS 1211596-34-7; IUPAC: 3-(4-bromophenyl)oxolan-3-amine) is a racemic, substituted tetrahydrofuran building block with molecular formula C₁₀H₁₂BrNO and molecular weight 242.11 g·mol⁻¹. The compound features a tetrahydrofuran (oxolane) ring bearing a primary amine and a 4-bromophenyl group at the 3-position, placing it in the class of 3,3-disubstituted tetrahydrofuran amines—a scaffold explored for biologically active heterocycles.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
CAS No. 1211596-34-7
Cat. No. B1525719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)tetrahydrofuran-3-amine
CAS1211596-34-7
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESC1COCC1(C2=CC=C(C=C2)Br)N
InChIInChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)10(12)5-6-13-7-10/h1-4H,5-7,12H2
InChIKeyHCUJKBQOANWEKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)tetrahydrofuran-3-amine (CAS 1211596-34-7) – Core Physicochemical Profile and Compound Class Definition


3-(4-Bromophenyl)tetrahydrofuran-3-amine (CAS 1211596-34-7; IUPAC: 3-(4-bromophenyl)oxolan-3-amine) is a racemic, substituted tetrahydrofuran building block with molecular formula C₁₀H₁₂BrNO and molecular weight 242.11 g·mol⁻¹ [1]. The compound features a tetrahydrofuran (oxolane) ring bearing a primary amine and a 4-bromophenyl group at the 3-position, placing it in the class of 3,3-disubstituted tetrahydrofuran amines—a scaffold explored for biologically active heterocycles [2]. Key computed physicochemical descriptors include XLogP3 1.3, topological polar surface area (TPSA) 35.3 Ų, one hydrogen-bond donor, two hydrogen-bond acceptors, and one rotatable bond; the undefined stereocenter at C3 indicates the commercial product is supplied as a racemate [1]. Predicted bulk properties reported by suppliers include boiling point 313.5 ± 42.0 °C, density 1.457 ± 0.06 g·cm⁻³, and pKa 8.97 ± 0.20 . The compound is furnished as a pale-yellow to yellow-brown liquid, typically at 95–97% purity, with recommended storage at 2–8 °C .

Why 3-(4-Bromophenyl)tetrahydrofuran-3-amine Cannot Be Simply Replaced by a Phenyl, Fluoro, or Chloro Analog


Within the 3-aryltetrahydrofuran-3-amine series, the identity of the 4-substituent on the phenyl ring critically governs lipophilicity, amine basicity, bulk physical properties relevant to purification, and downstream synthetic reactivity [1]. The bromine atom's combination of moderate electronegativity, high polarizability, and large atomic radius produces a unique profile that differs quantitatively from the unsubstituted phenyl, 4-fluoro, and 4-chloro congeners on every key drug-design parameter. Generic substitution—replacing the 4-bromophenyl compound with a 4-chlorophenyl or 4-fluorophenyl analog—alters XLogP3, pKa, boiling point, and density in ways that can derail a synthetic route, compromise a medicinal chemistry SAR campaign, or change chromatographic behavior. Furthermore, the C–Br bond serves as a privileged synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, etc.), a capability absent in the C–H, C–F, and C–Cl analogs [2]. The quantitative evidence below establishes the precise magnitude of these differences and their practical implications for scientific selection.

Quantitative Differentiation of 3-(4-Bromophenyl)tetrahydrofuran-3-amine Versus Closest Analogs


Lipophilicity Advantage: XLogP3 of 3-(4-Bromophenyl)tetrahydrofuran-3-amine vs. 3-Phenyltetrahydrofuran-3-amine

The 4-bromophenyl substituent increases computed lipophilicity by +0.7 XLogP3 units relative to the unsubstituted phenyl analog [1]. This corresponds to an approximately 5-fold increase in the octanol–water partition coefficient, a magnitude that substantially affects membrane permeability, protein binding, and pharmacokinetic profile in medicinal chemistry programs.

Lipophilicity Drug-likeness Permeability

Amine Basicity Modulation: pKa of 3-(4-Bromophenyl)tetrahydrofuran-3-amine vs. 3-Phenyltetrahydrofuran-3-amine

The electron-withdrawing inductive effect of the 4-bromophenyl group lowers the amine pKa by 0.22 units relative to the unsubstituted phenyl analog . At physiological pH (7.4), this shifts the fraction of unprotonated (neutral) amine from approximately 1.6% (phenyl analog, pKa 9.19) to approximately 2.6% (bromo analog, pKa 8.97)—a 63% relative increase in neutral amine concentration available for passive membrane diffusion.

Amine basicity pKa Ionization state

Boiling Point Differentiation: Impact on Purification Strategy for 3-(4-Bromophenyl)tetrahydrofuran-3-amine

The 4-bromophenyl-substituted compound exhibits a predicted boiling point 46.2 °C higher than its unsubstituted phenyl analog—313.5 °C versus 267.3 °C . This large difference arises from the greater molecular mass and enhanced van der Waals interactions conferred by the bromine atom.

Purification Distillation Boiling point

Density Advantage of 3-(4-Bromophenyl)tetrahydrofuran-3-amine for Liquid-Handling and Formulation

Incorporation of the heavy bromine atom increases predicted liquid density by 0.369 g·cm⁻³ (33.9%) compared to the unsubstituted phenyl analog—1.457 versus 1.088 g·cm⁻³ . This density elevation is substantially larger than the differences expected between the 4-chloro and 4-fluoro congeners.

Density Formulation Liquid handling

Unique Synthetic Handle: C–Br Bond Enables Pd-Catalyzed Cross-Coupling Chemistry Absent in Non-Halogenated and Fluoro Analogs

The aryl C–Br bond in 3-(4-bromophenyl)tetrahydrofuran-3-amine is an established substrate for Pd(0)/Pd(II)-catalyzed cross-coupling reactions—including Suzuki–Miyaura, Buchwald–Hartwig amination, Sonogashira, and Heck couplings—enabling late-stage diversification of the tetrahydrofuran-3-amine scaffold [1]. The unsubstituted phenyl analog bears no such reactive handle, the 4-fluoro analog is essentially inert under standard cross-coupling conditions, and the 4-chloro analog exhibits substantially lower reactivity (typical relative rates: Ar-Br > Ar-Cl ≫ Ar-F) [2].

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Building block

Evidence-Based Application Scenarios for 3-(4-Bromophenyl)tetrahydrofuran-3-amine in Research and Industry


Medicinal Chemistry Lead Optimization Requiring Higher Lipophilicity and Scaffold Diversification via Cross-Coupling

In fragment-to-lead or hit-to-lead campaigns where a tetrahydrofuran-3-amine scaffold has been identified, 3-(4-bromophenyl)tetrahydrofuran-3-amine provides an XLogP3 of 1.3—significantly elevated over the phenyl analog (XLogP3 0.6)—making it the preferred choice when the target product profile demands increased log P for CNS penetration or membrane partitioning [1]. Simultaneously, the C–Br bond permits late-stage Suzuki–Miyaura or Buchwald–Hartwig diversification to rapidly generate focused libraries, a capability absent in the phenyl and 4-fluorophenyl analogs [2].

Synthetic Chemistry: Use as a Bifunctional Building Block for Pd-Catalyzed Coupling Cascades

The compound serves as a bifunctional building block combining a primary amine nucleophile and an aryl bromide electrophile within a single, conformationally constrained tetrahydrofuran framework. This enables sequential or orthogonal functionalization strategies—for example, amide bond formation at the amine followed by Suzuki coupling at the aryl bromide—without the need for protecting group interconversions that would be required with less reactive or non-halogenated analogs [1].

Chromatographic Method Development and Purification Protocol Design

The elevated boiling point (313.5 °C) and density (1.457 g·cm⁻³) of 3-(4-bromophenyl)tetrahydrofuran-3-amine, relative to the phenyl analog (267.3 °C and 1.088 g·cm⁻³, respectively), necessitate distinct purification parameters [1]. During distillation-based purification, vacuum conditions must be calibrated to the higher boiling point; in flash chromatography, the greater density alters solvent front migration rates and loading calculations. These differences warrant compound-specific SOPs rather than generic class-based protocols.

Physicochemical Profiling in Drug Discovery: pKa-Driven Ionization Control

With a predicted pKa of 8.97—0.22 units lower than the phenyl analog (pKa 9.19)—3-(4-bromophenyl)tetrahydrofuran-3-amine provides a measurably higher fraction of neutral, membrane-permeable amine at physiological pH [1]. This property is relevant in programs where the tetrahydrofuran-3-amine core is retained as a pharmacophoric element and fine-tuning of the ionization state at pH 7.4 is required to balance permeability against solubility, without introducing additional heteroatoms that would increase TPSA beyond the favorable 35.3 Ų value.

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